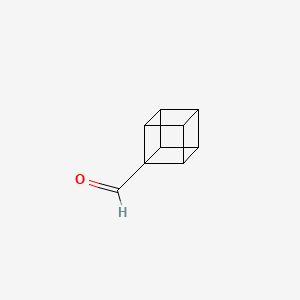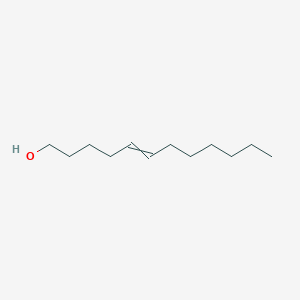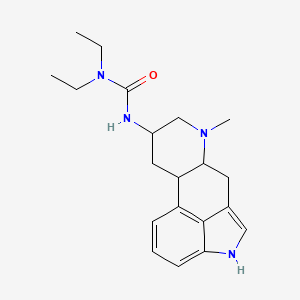
Tergurid; Terguride; trans-Dihydrolisuride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tergurid, also known as Terguride or trans-Dihydrolisuride, is a compound belonging to the ergoline family. It is a serotonin receptor antagonist and dopamine receptor agonist. Tergurid is primarily used as a prolactin inhibitor in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tergurid involves the Hofmann rearrangement of isolysergic acid amide using lead tetraacetate to produce an isocyanate intermediate. This intermediate is then condensed with diethylamine to form the desired diethylurea. The final product is obtained through hydrogenation in the presence of Raney nickel .
Industrial Production Methods
Industrial production of Tergurid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to separate the desired product from its epimers .
Analyse Chemischer Reaktionen
Types of Reactions
Tergurid undergoes various chemical reactions, including:
Oxidation: Tergurid can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: Tergurid can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using Raney nickel is a common method for reducing Tergurid.
Substitution: Diethylamine is commonly used in substitution reactions to form diethylurea derivatives.
Major Products Formed
The major products formed from these reactions include various dihydro derivatives and substituted urea compounds. These products have different pharmacological properties and can be used in various research applications .
Wissenschaftliche Forschungsanwendungen
Tergurid has a wide range of scientific research applications, including:
Chemistry: Tergurid is used as a reference compound in the study of ergoline derivatives and their chemical properties.
Biology: The compound is used to study the effects of serotonin and dopamine receptor modulation on cellular processes.
Wirkmechanismus
Tergurid exerts its effects by acting as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors. By binding to these receptors, Tergurid modulates the release of neurotransmitters, leading to its therapeutic effects. The compound’s ability to inhibit serotonin-induced proliferation of pulmonary artery smooth muscle cells makes it a potential treatment for pulmonary arterial hypertension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocriptine: Another ergoline derivative used as a prolactin inhibitor.
Cabergoline: A dopamine receptor agonist used in the treatment of hyperprolactinemia.
Lisuride: A dopamine receptor agonist with similar pharmacological properties.
Uniqueness of Tergurid
Tergurid is unique due to its dual action as a serotonin receptor antagonist and dopamine receptor agonist. This dual action allows it to be effective in treating conditions like hyperprolactinemia and pulmonary arterial hypertension, where modulation of both serotonin and dopamine pathways is beneficial .
Eigenschaften
IUPAC Name |
1,1-diethyl-3-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860548 |
Source


|
| Record name | N,N-Diethyl-N'-(6-methylergolin-8-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[(tert-butylcarbamoyl)amino]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12511588.png)
![2-[3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B12511592.png)
![13-Hydroxy-10-[1-(4-methoxyphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12511596.png)
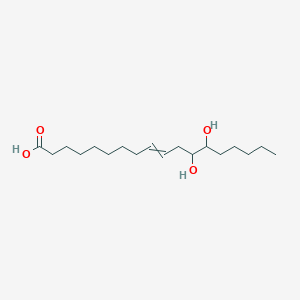
![N-(9-{3,4-dihydroxy-5-[1-hydroxy-2,2-bis(4-methoxyphenyl)-2-phenylethyl]oxolan-2-yl}-6-oxo-1H-purin-2-yl)-2-methylpropanamide](/img/structure/B12511602.png)
![(4Z)-2,2,6,6-Tetramethyl-5-[({[(3Z)-2,2,6,6-tetramethyl-5-oxohept-3-EN-3-YL]oxy}plumbyl)oxy]hept-4-EN-3-one](/img/structure/B12511612.png)
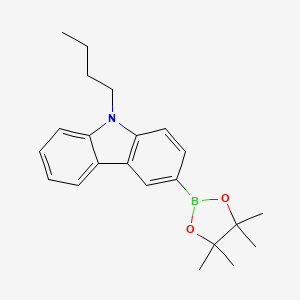
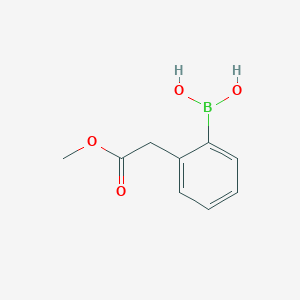
![3-[2,6-Dichloro-4-[[4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid](/img/structure/B12511633.png)
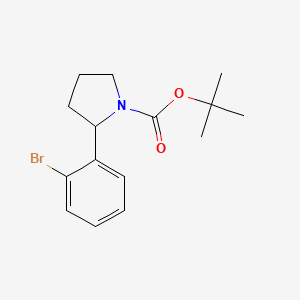
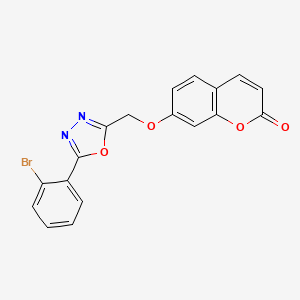
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511639.png)
